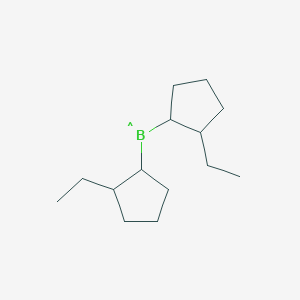
Bis(2-ethylcyclopentyl)boranyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-ethylcyclopentyl)boranyl is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of boron atoms bonded to 2-ethylcyclopentyl groups, which impart distinct reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-ethylcyclopentyl)boranyl typically involves the reaction of boron-containing precursors with 2-ethylcyclopentyl derivatives. One common method involves the use of boron tribromide and 2-ethylcyclopentyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-ethylcyclopentyl)boranyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of boronic acids or boronates.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of borohydrides.
Substitution: The compound can participate in substitution reactions where the 2-ethylcyclopentyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are often conducted in dry ether or THF.
Substitution: Various halides or nucleophiles; reactions may require catalysts like palladium or nickel.
Major Products Formed
Oxidation: Boronic acids, boronates.
Reduction: Borohydrides.
Substitution: Functionalized boron compounds with diverse applications.
Wissenschaftliche Forschungsanwendungen
Bis(2-ethylcyclopentyl)boranyl has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism by which bis(2-ethylcyclopentyl)boranyl exerts its effects involves the interaction of boron atoms with various molecular targets. In biological systems, the compound can form stable complexes with nucleic acids and proteins, influencing cellular processes. The boron atoms can also participate in electron transfer reactions, impacting metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-ethylhexyl)boranyl
- Bis(2-ethylcyclohexyl)boranyl
- Bis(2-ethylphenyl)boranyl
Uniqueness
Bis(2-ethylcyclopentyl)boranyl is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the 2-ethylcyclopentyl groups provides a balance between steric hindrance and electronic effects, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
60134-86-3 |
|---|---|
Molekularformel |
C14H26B |
Molekulargewicht |
205.17 g/mol |
InChI |
InChI=1S/C14H26B/c1-3-11-7-5-9-13(11)15-14-10-6-8-12(14)4-2/h11-14H,3-10H2,1-2H3 |
InChI-Schlüssel |
PVAGTGWOXNUPCL-UHFFFAOYSA-N |
Kanonische SMILES |
[B](C1CCCC1CC)C2CCCC2CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14617741.png)
![2-{[1-(4-Methylphenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14617746.png)
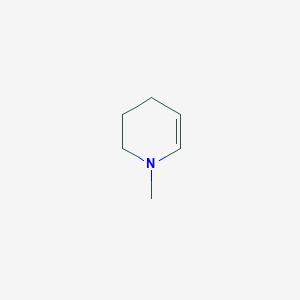
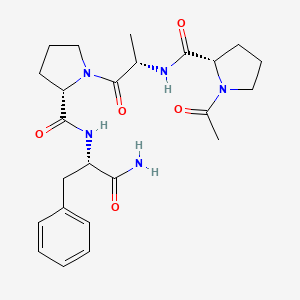
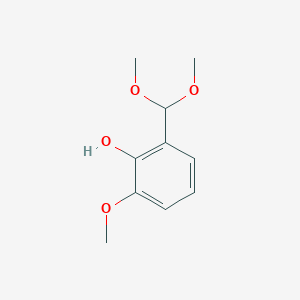




![4H-Imidazo[4,5-d]-1,2,3-triazin-4-one, 3,5-dihydro-3-hydroxy-](/img/structure/B14617807.png)
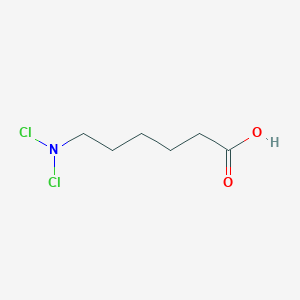
![3-Ethyl-1-(3-iodophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14617820.png)
![4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridine](/img/structure/B14617822.png)
